

Chloromethyl isopropyl carbonate molecular weight and formula

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Compound of Interest

Compound Name: Chloromethyl isopropyl carbonate

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Technical Guide: Chloromethyl Isopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **chloromethyl isopropyl carbonate** (CMIC), a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document outlines its chemical properties, synthesis, and analytical methodologies.

Core Chemical Data

Chloromethyl isopropyl carbonate is a versatile reagent utilized in the synthesis of more complex molecules.^[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C5H9ClO3	[2] [3] [4]
Molecular Weight	152.58 g/mol	[3] [4]
CAS Number	35180-01-9	[4]
Appearance	Clear, colorless liquid	[5]
Synonyms	Isopropyl chloromethyl carbonate, CMIC, Carbonic acid chloromethyl 1-methylethyl ester	[3] [6]

Role in Pharmaceutical Synthesis

Chloromethyl isopropyl carbonate is a critical building block in the production of antiviral medications, most notably Tenofovir, which is used in the treatment of HIV and Hepatitis B.[\[1\]](#)[\[3\]](#) It serves as a chloromethylating agent, enabling the introduction of a chloromethyl group into various organic compounds.[\[7\]](#)

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of **chloromethyl isopropyl carbonate**.

Synthesis of Chloromethyl Isopropyl Carbonate

A common method for the synthesis of **chloromethyl isopropyl carbonate** involves a two-step process:

- **Formation of Dimethyl Monochlorocarbonate:** In the first step, dimethyl carbonate reacts with chlorine gas under UV light at a temperature of 0-5°C. A photoinitiator is added to facilitate the reaction. Following the reaction, the product is purified by distillation to yield dimethyl monochlorocarbonate.[\[8\]](#)[\[5\]](#)
- **Esterification with Isopropanol:** The dimethyl monochlorocarbonate is then reacted with isopropanol in the presence of a catalyst at a temperature of 70-100°C. This reaction is

carried out in a distillation tower to continuously remove the methanol byproduct. After the reaction is complete, any excess isopropanol is removed by vacuum distillation. The final product, **chloromethyl isopropyl carbonate**, is then obtained through vacuum distillation.

[8][5]

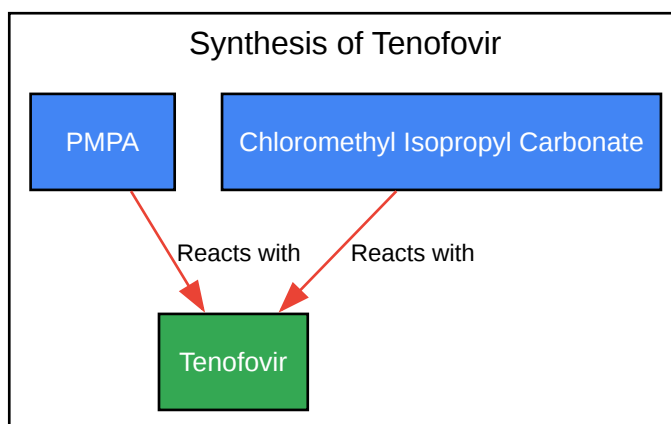
Analytical Methodology for Purity Assessment

The purity of **chloromethyl isopropyl carbonate** is crucial for its application in pharmaceutical synthesis and is typically assessed using gas chromatography.

- Technique: Gas Chromatography with Flame Ionization Detector (GC-FID).[2]
- Column: A DB-624 column (30 m x 0.32 mm x 1.8 μ m) is often used.[2]
- Carrier Gas: Nitrogen is a suitable carrier gas.[2]
- Purpose: This method is employed to determine the purity of the compound, which is often required to be greater than 98.0%.[2] Due to the compound's lack of a strong chromophore, GC-FID is preferred over HPLC-UV detection for achieving the necessary sensitivity, especially for detecting it as a potential mutagenic impurity in active pharmaceutical ingredients like Tenofovir Disoproxil Fumarate.[9]

Synthesis Workflow

The following diagram illustrates the role of **chloromethyl isopropyl carbonate** in the synthesis of Tenofovir.



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Caption: Synthesis of Tenofovir from PMPA and **Chloromethyl Isopropyl Carbonate**.

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